molecular formula C14H13N3O4S B2626455 N1-(2-methyl-5-nitrophenyl)-N2-(thiophen-2-ylmethyl)oxalamide CAS No. 899978-74-6

N1-(2-methyl-5-nitrophenyl)-N2-(thiophen-2-ylmethyl)oxalamide

Cat. No.: B2626455
CAS No.: 899978-74-6
M. Wt: 319.34
InChI Key: CPPVRCJUEALXBX-UHFFFAOYSA-N
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Description

For Research Use Only. Not for Human or Veterinary Use. N1-(2-methyl-5-nitrophenyl)-N2-(thiophen-2-ylmethyl)oxalamide is a synthetic compound of significant interest in medicinal chemistry and chemical biology. As part of the oxalamide class, it features a central -N-C(O)-C(O)-N- linker that connects a 2-methyl-5-nitrophenyl moiety with a thiophen-2-ylmethyl group. This structure is highly versatile, serving as a valuable building block for the synthesis of more complex molecules and for structure-activity relationship (SAR) studies. Research Applications and Value Compounds with oxalamide cores and heterocyclic components, such as thiophene, are frequently investigated for their potential biological activities. Research on analogous structures has shown promise in areas including anticancer and antimicrobial applications. For instance, similar thiophene-oxalamide derivatives have demonstrated cytotoxic effects against various cancer cell lines and have been studied for their enzyme inhibition capabilities . The presence of the nitro group and thiophene ring in this compound suggests potential for interaction with various biological targets, such as enzymes and receptors, which may modulate key cellular pathways . Handling and Disclaimers This product is intended for laboratory research purposes. It is not a drug, and its safety and efficacy for human or veterinary use have not been established. Researchers should consult the relevant Material Safety Data Sheet (MSDS) for complete handling, storage, and safety information prior to use.

Properties

IUPAC Name

N'-(2-methyl-5-nitrophenyl)-N-(thiophen-2-ylmethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3O4S/c1-9-4-5-10(17(20)21)7-12(9)16-14(19)13(18)15-8-11-3-2-6-22-11/h2-7H,8H2,1H3,(H,15,18)(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPPVRCJUEALXBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)C(=O)NCC2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2-methyl-5-nitrophenyl)-N2-(thiophen-2-ylmethyl)oxalamide typically involves the reaction of 2-methyl-5-nitroaniline with thiophen-2-ylmethylamine in the presence of oxalyl chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the oxalyl chloride. The general steps are as follows:

    Formation of the oxalyl chloride intermediate: Oxalyl chloride is reacted with 2-methyl-5-nitroaniline to form the corresponding oxalyl chloride intermediate.

    Amidation reaction: The oxalyl chloride intermediate is then reacted with thiophen-2-ylmethylamine to form this compound.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N1-(2-methyl-5-nitrophenyl)-N2-(thiophen-2-ylmethyl)oxalamide can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

    Oxidation: The thiophene ring can undergo oxidation to form sulfoxides or sulfones.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) for sulfoxide formation.

Major Products

    Reduction: Formation of N1-(2-methyl-5-aminophenyl)-N2-(thiophen-2-ylmethyl)oxalamide.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

    Oxidation: Formation of sulfoxides or sulfones of the thiophene ring.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a therapeutic agent due to its unique structural features.

Mechanism of Action

The mechanism of action of N1-(2-methyl-5-nitrophenyl)-N2-(thiophen-2-ylmethyl)oxalamide is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The nitro group may undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The thiophene ring may also play a role in modulating the compound’s activity by interacting with specific enzymes or receptors.

Comparison with Similar Compounds

Structural and Substituent Analysis

The target compound’s nitro (NO₂) and thiophene groups differentiate it from other oxalamides. Key comparisons include:

Compound N1 Substituent N2 Substituent Key Features
N1-(2-methyl-5-nitrophenyl)-N2-(thiophen-2-ylmethyl)oxalamide (Target) 2-methyl-5-nitrophenyl Thiophen-2-ylmethyl Nitro group (electron-withdrawing), thiophene (aromatic, sulfur-containing)
N1-(4-chlorophenyl)-N2-(thiazolylmethyl)oxalamide (Compound 13, ) 4-chlorophenyl Thiazolylmethyl Chlorine (electron-withdrawing), thiazole (heterocyclic, potential metal binding)
S336 () 2,4-dimethoxybenzyl 2-(pyridin-2-yl)ethyl Methoxy groups (electron-donating), pyridine (basic, enhances solubility)
BNM-III-170 () 4-chloro-3-fluorophenyl Guanidinomethyl-indenyl Halogenated aryl, guanidine (positively charged at physiological pH)
N1-(3-chloro-4-fluorophenyl)-N2-(4-methoxyphenethyl)oxalamide (Compound 28, ) 3-chloro-4-fluorophenyl 4-methoxyphenethyl Dual halogen substitution, methoxy-phenethyl (lipophilic)

Key Observations :

  • Thiophene vs. Thiazole/Pyridine : Thiophene’s sulfur atom may influence solubility and metabolic stability compared to nitrogen-containing heterocycles .

Insights :

  • The target compound’s nitro group may reduce yield due to steric hindrance or side reactions.
  • Thiophene-containing analogs (e.g., ’s thioxoacetamides) show yields up to 90%, suggesting efficient coupling strategies for sulfur-containing substituents .

Physicochemical and Analytical Properties

Property Target Compound (Inferred) Compound 13 () S336 ()
Molecular Weight ~350–370 g/mol 478.14 g/mol ~400 g/mol (exact not reported)
HPLC Purity Likely >90% 90.0% >95% (regulatory grade)
Solubility Moderate (thiophene lipophilicity) Low (thiazole, chlorophenyl) High (pyridine, methoxy)
Metabolic Stability Potential nitro-reduction Stable (no hydrolysis data) Stable (no amide hydrolysis)

Notes:

  • Nitro groups may undergo enzymatic reduction to amines, altering toxicity profiles compared to halogenated analogs .
  • Thiophene’s aromaticity could enhance UV detection in HPLC, similar to thiazole derivatives in .

Metabolic and Toxicological Profiles

  • S336 () : Rapid metabolism in rat hepatocytes without amide hydrolysis, suggesting oxalamide backbone stability .
  • This contrasts with methoxy or chloro substituents, which undergo oxidative metabolism .
  • Regulatory Status: S336 has a NOEL of 100 mg/kg/day in rats, whereas nitro groups may require stricter safety evaluations .

Biological Activity

N1-(2-methyl-5-nitrophenyl)-N2-(thiophen-2-ylmethyl)oxalamide is a synthetic compound that has garnered attention for its potential biological activities. This article delves into its synthesis, biological mechanisms, and relevant research findings, highlighting its significance in medicinal chemistry.

Synthesis

The synthesis of this compound typically involves the reaction of 2-methyl-5-nitroaniline with thiophen-2-ylmethylamine in the presence of oxalyl chloride. The synthesis process includes:

  • Formation of the Oxalyl Chloride Intermediate : Reacting oxalyl chloride with 2-methyl-5-nitroaniline to form an intermediate.
  • Amidation Reaction : This intermediate is then reacted with thiophen-2-ylmethylamine to yield the final product under anhydrous conditions to prevent hydrolysis.

The biological activity of this compound is not fully elucidated, but it is believed to involve:

  • Bioreduction of Nitro Group : The nitro group may undergo bioreduction to form reactive intermediates that interact with cellular components, potentially leading to cytotoxic effects.
  • Interaction with Enzymes : The thiophene ring may modulate the compound's activity by interacting with specific enzymes or receptors, impacting signaling pathways involved in cell proliferation and apoptosis.

Biological Activity

Recent studies have evaluated the biological activity of this compound, focusing on its potential as an antiproliferative agent:

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AntiproliferativeInduces G2/M phase cell cycle arrest in cancer cells
Apoptosis InductionTriggers apoptosis in MCF-7 breast cancer cells
Tubulin InteractionInhibits tubulin polymerization, leading to mitotic catastrophe

Case Studies and Research Findings

A significant study examined the antiproliferative effects of related compounds, demonstrating that modifications in structure can lead to enhanced biological activity. For instance, compounds similar to this compound showed IC50 values ranging from 52 nM to 74 nM against various breast cancer cell lines, indicating a promising therapeutic potential .

Comparative Analysis

The compound can be compared with other similar oxalamides:

  • N1-(2-methyl-5-nitrophenyl)-N2-(phenylmethyl)oxalamide : Exhibits different biological properties due to structural variations.
  • N1-(2-methyl-5-nitrophenyl)-N2-(pyridin-2-ylmethyl)oxalamide : Shows distinct interactions with cellular targets, potentially altering its pharmacological profile .

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